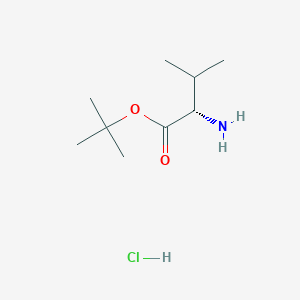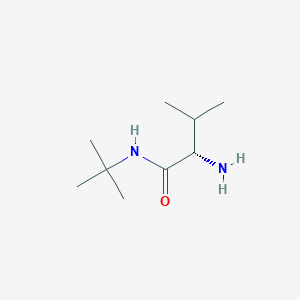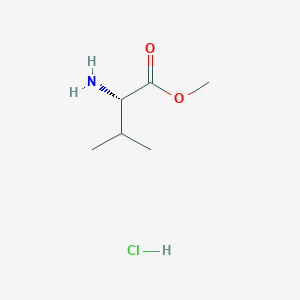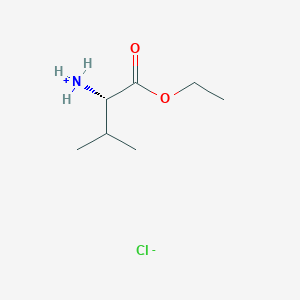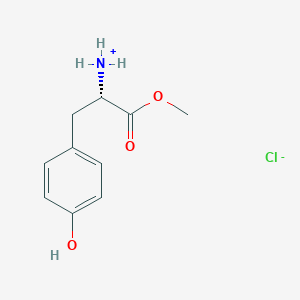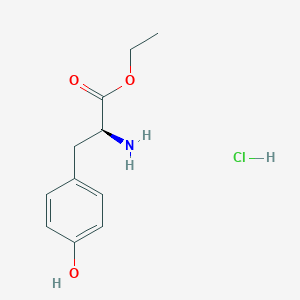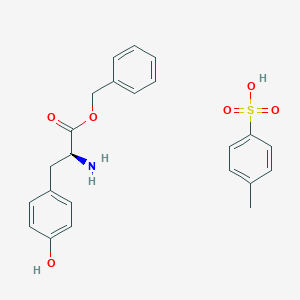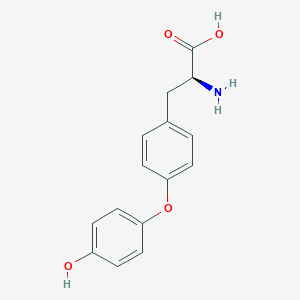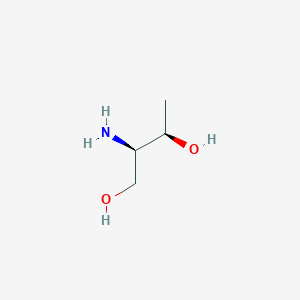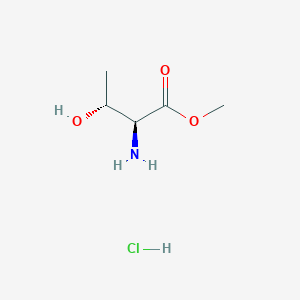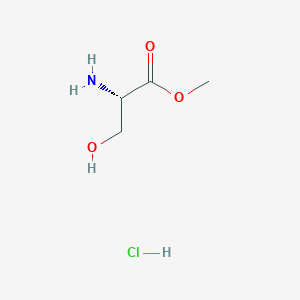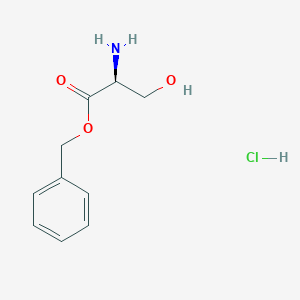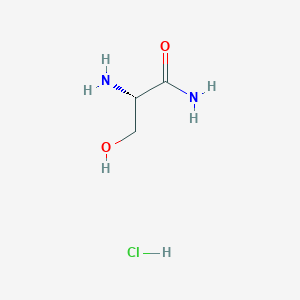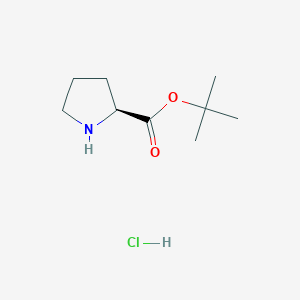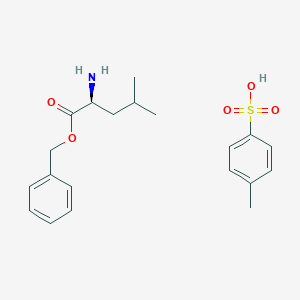
O-Benzyl-L-leucine toluene-p-sulphonate
Descripción general
Descripción
“O-Benzyl-L-leucine toluene-p-sulphonate” is an organic compound that is a derivative of leucine . It is used as a reagent in biochemical and physiological research studies.
Synthesis Analysis
The synthesis of “O-Benzyl-L-leucine toluene-p-sulphonate” involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of selected mono- and di-carboxylic amino acids . This method eliminates the need for azeotropic distillation, which is required in the Fischer-Speier esterification reaction .Molecular Structure Analysis
The molecular weight of “O-Benzyl-L-leucine toluene-p-sulphonate” is 393.50 g/mol . Its chemical formula is C13H19NO2 · C7H8O3S .Aplicaciones Científicas De Investigación
Influence on Redox Behavior of Polyaniline
The influence of aromatic sulphonate anions, including toluene-p-sulphonate, on the redox behavior of polyaniline (PANI) has been studied. Different aromatic sulphonate anions, such as toluene-p-sulphonate, affect the redox behavior of PANI in varying ways. This study contributes to the understanding of the interaction between sulphonate anions and conductive polymers like PANI, which is crucial for applications in electronics and material science (Tawde, Mukesh, & Yakhmi, 2001).
Polymer Synthesis and Characterization
Polyaniline and poly(o-toluidine) doped with p-toluene sulphonic acid (p-TSA) have been synthesized using a novel polymerization process. This research is significant for the development of new polymers with potential applications in various fields, including materials science and engineering (Kulkarni & Viswanath, 2004).
Solvolytic Reactions in Chemistry
Benzyl azoxytoluene-p-sulphonate undergoes interesting solvolytic reactions, highlighting the chemical behavior of sulphonate compounds in different environments. This research provides insights into the reactivity and stability of such compounds, which is valuable in synthetic chemistry and pharmaceutical research (Maskill, 1986).
Degradation by Microorganisms
Research on the metabolism of arylsulphonates, including toluene-p-sulphonate, by microorganisms, has been conducted. This work is relevant for understanding the environmental degradation of such compounds and has implications in bioremediation and environmental sciences (Cain & Farr, 1968).
Novel Synthesis Methods
Studies have explored new synthesis methods involving toluene-p-sulphonate, contributing to the development of novel synthetic routes in organic chemistry. This research is essential for the synthesis of new compounds and materials (Aslani-Shotorbani et al., 1981).
Electrochemical Properties
The electrochemical properties of polyaniline, poly(o-toluidine), and their copolymer in organic sulphonic acids have been investigated, highlighting the significance of toluene-p-sulphonate in modifying the electrochemical behavior of these polymers. This is important for applications in electronics and sensor technology (Borole et al., 2004).
Antibacterial Applications
A study on the synthesis of novel α-aminophosphonates using p-toluene sulphonic acid (p-TSA) as a catalyst, and their antibacterial activity, shows the potential of such compounds in medicinal chemistry and pharmaceutical research (Sonar et al., 2009).
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQGHKVYLQBJLO-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169658 | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Benzyl-L-leucine toluene-p-sulphonate | |
CAS RN |
1738-77-8 | |
| Record name | L-Leucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1738-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001738778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Benzyl-L-leucine toluene-p-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70169658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-benzyl-L-leucine toluene-p-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



